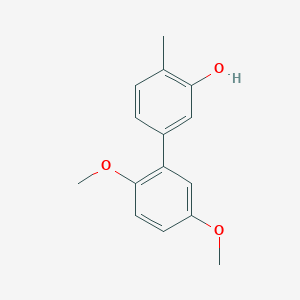
5-(4-Ethylthiophenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylthiophenyl)-2-methylphenol, 95% (ETMP) is a phenolic compound that has been used in various scientific research applications due to its unique chemical properties. ETMP is a colorless to yellowish-brown solid with a molecular weight of 197.25 g/mol and a melting point of 105-107°C. It is insoluble in water but soluble in ethanol, acetone, and other organic solvents. ETMP is used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and lab experiments.
Scientific Research Applications
5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and lab experiments. In biochemical and physiological studies, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been used to study the effects of various compounds on cell metabolism and signaling pathways. In drug development, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been used as a model compound to study drug binding and pharmacokinetics. In lab experiments, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been used as a model compound to study the effects of various compounds on enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-methylphenol, 95% is not yet fully understood. However, it is believed that 5-(4-Ethylthiophenyl)-2-methylphenol, 95% binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects. The exact mechanism of action of 5-(4-Ethylthiophenyl)-2-methylphenol, 95% is still under investigation.
Biochemical and Physiological Effects
5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(4-Ethylthiophenyl)-2-methylphenol, 95% can inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In vivo studies have also shown that 5-(4-Ethylthiophenyl)-2-methylphenol, 95% can reduce inflammation and pain. Additionally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Ethylthiophenyl)-2-methylphenol, 95% in lab experiments has a variety of advantages and limitations. One of the main advantages of using 5-(4-Ethylthiophenyl)-2-methylphenol, 95% in lab experiments is that it is a highly soluble compound, which makes it easy to work with. Additionally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% is relatively inexpensive and can be easily synthesized. However, there are some limitations to using 5-(4-Ethylthiophenyl)-2-methylphenol, 95% in lab experiments. For example, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% is not very stable, which can limit its usefulness in certain applications. Additionally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% can be toxic in high concentrations, so it is important to use it with caution.
Future Directions
There are a variety of potential future directions for 5-(4-Ethylthiophenyl)-2-methylphenol, 95%. One potential future direction is to further investigate the mechanism of action of 5-(4-Ethylthiophenyl)-2-methylphenol, 95% and its effects on various biochemical and physiological processes. Additionally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% could be used in drug development to study the pharmacokinetics and drug binding of various compounds. Furthermore, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% could be used to study the effects of various compounds on enzyme activity and protein-ligand interactions. Finally, 5-(4-Ethylthiophenyl)-2-methylphenol, 95% could be used in the development of new drugs and treatments for various diseases and conditions.
Synthesis Methods
5-(4-Ethylthiophenyl)-2-methylphenol, 95% can be synthesized by a variety of methods, including chemical and enzymatic processes. The most common chemical synthesis method involves the reaction of ethylthiophenol with 2-methylphenol in the presence of an acid catalyst. This reaction produces a yellowish-brown solid, which is then purified by recrystallization. The enzymatic synthesis method involves the use of lipases, which are enzymes that catalyze the reaction between ethylthiophenol and 2-methylphenol. The resulting product is a colorless, water-soluble solid with a purity of 95%.
properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16OS/c1-3-17-14-8-6-12(7-9-14)13-5-4-11(2)15(16)10-13/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDYDKPQUSPKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














